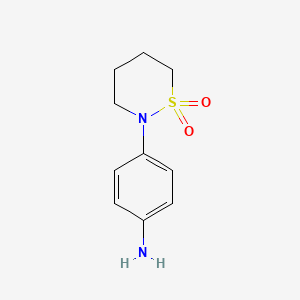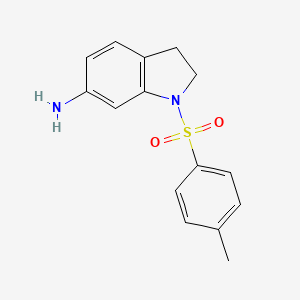
1-Amino-5-cloro-1,2,3,4-tetrahidronaftaleno
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is an organic compound with the molecular formula C10H12ClN It is a derivative of tetrahydronaphthalene, where a chlorine atom is substituted at the 5th position and an amine group is present at the 1st position
Aplicaciones Científicas De Investigación
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: It serves as a building block for the development of drugs targeting specific receptors or enzymes.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as indole derivatives, bind with high affinity to multiple receptors , which could suggest a similar behavior for this compound.
Mode of Action
It is known that similar compounds interact with their targets, causing changes in cellular processes .
Biochemical Pathways
Related compounds have been shown to influence a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Related compounds have been shown to have a broad range of biological activities .
Action Environment
It is known that such factors can significantly impact the effectiveness of similar compounds .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 5-chloro-1,2,3,4-tetrahydronaphthalene.
Amination Reaction: The starting material undergoes an amination reaction, where an amine group is introduced at the 1st position. This can be achieved using reagents such as ammonia or primary amines under suitable conditions.
Reaction Conditions: The reaction is usually carried out in the presence of a catalyst, such as palladium on carbon (Pd/C), and under hydrogenation conditions to ensure the reduction of any intermediate imines to the desired amine.
Industrial Production Methods
In an industrial setting, the production of 5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine may involve continuous flow reactors to optimize the reaction conditions and improve yield. The use of high-pressure hydrogenation and efficient catalysts can further enhance the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further hydrogenate the compound, potentially leading to the formation of fully saturated amines.
Substitution: The chlorine atom at the 5th position can be substituted with other functional groups, such as hydroxyl or alkyl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic or basic conditions.
Reduction: Hydrogen gas (H2) in the presence of a catalyst like Pd/C is commonly used.
Substitution: Nucleophiles such as sodium hydroxide (NaOH) or alkyl halides can be employed.
Major Products
Oxidation: Formation of 5-chloro-1,2,3,4-tetrahydronaphthalen-1-one.
Reduction: Formation of 5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine hydrochloride.
Substitution: Formation of 5-hydroxy-1,2,3,4-tetrahydronaphthalen-1-amine.
Comparación Con Compuestos Similares
Similar Compounds
5-Bromo-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a bromine atom instead of chlorine.
5-Fluoro-1,2,3,4-tetrahydronaphthalen-1-amine: Similar structure with a fluorine atom instead of chlorine.
1,2,3,4-Tetrahydronaphthalen-1-amine: Lacks the halogen substitution.
Uniqueness
5-Chloro-1,2,3,4-tetrahydronaphthalen-1-amine is unique due to the presence of the chlorine atom, which can influence its reactivity and binding properties. This makes it distinct from other halogenated derivatives and the unsubstituted amine.
Propiedades
IUPAC Name |
5-chloro-1,2,3,4-tetrahydronaphthalen-1-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClN/c11-9-5-1-4-8-7(9)3-2-6-10(8)12/h1,4-5,10H,2-3,6,12H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MPNOKRDWQNPAID-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C2=C(C1)C(=CC=C2)Cl)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
181.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














